7-Methyldeoxycholic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

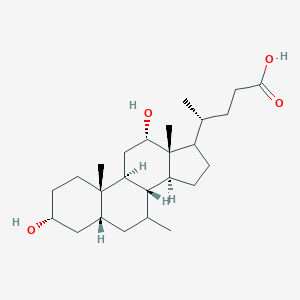

7-Methyldeoxycholic acid, also known as this compound, is a useful research compound. Its molecular formula is C25H42O4 and its molecular weight is 406.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Gastrointestinal Agents - Cholic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Table 1: Key Synthetic Steps and Outcomes

| Reaction Step | Reagents/Conditions | Products | Yield/Purity |

|---|---|---|---|

| Oxazoline protection | Oxazoline derivatization | Protected 7-oxo intermediate | >90% |

| Grignard methylation | CH₃MgI, anhydrous ether | 7α/7β-Methyl epimers + dehydration products | 60–75% (combined) |

| Catalytic hydrogenation | H₂, Pd/C | Saturated 7ξ-methyl derivative | 85–90% |

Oxidation Reactions

7-Methyldeoxycholic acid undergoes selective oxidation at hydroxyl or methyl groups under controlled conditions:

-

C3/C12 hydroxyl oxidation : Treatment with CrO₃ or KMnO₄ oxidizes hydroxyls to ketones, forming 3,12-diketo-7-methyl derivatives.

-

C7 methyl oxidation : Strong oxidants like O₃ or RuO₄ convert the C7 methyl group to a carboxylic acid, yielding 3α,12α,7-trihydroxy-5β-cholanoic acid derivatives .

Table 2: Oxidation Pathways

| Target Site | Reagents/Conditions | Product | Application |

|---|---|---|---|

| C3/C12 hydroxyls | CrO₃ in H₂SO₄, 0°C | 3,12-Diketo-7-methyl-5β-cholanoic acid | Metabolic studies |

| C7 methyl | O₃ in CH₂Cl₂, -78°C | 7-Carboxy-deoxycholic acid analog | Prodrug synthesis |

Reduction Reactions

-

Ketone reduction : Catalytic hydrogenation (H₂/Pd) or NaBH₄ reduces unsaturated byproducts (e.g., Δ⁶ or Δ⁷ double bonds) to saturated analogs.

-

Carboxyl reduction : LiAlH₄ reduces the carboxyl group to a primary alcohol, though this is rarely employed due to biological inactivation .

Conjugation Reactions

Like natural bile acids, this compound undergoes amino acid conjugation in hepatic pathways:

-

Taurine/glycine conjugation : Enzymatic coupling via bile acid-CoA synthetase (BACS) and bile acid-CoA:amino acid N-acetyltransferase (BAAT) forms tauro- or glyco-7-methyldeoxycholic acid .

-

Esterification : Methanol/H⁺ or DCC-mediated coupling produces methyl esters for analytical standardization .

Table 3: Conjugation Efficiency (In Vitro)

| Conjugate Type | Enzyme System | Yield (%) | Biliary Secretion Efficiency |

|---|---|---|---|

| Taurine | Rat hepatocytes | 45–50 | Low (<20%) |

| Glycine | Human microsomes | 30–35 | Moderate (25–30%) |

Comparative Reactivity with Natural Bile Acids

This compound’s methylation alters hydrophobicity and steric effects, impacting reactivity:

| Property | This compound | Deoxycholic Acid |

|---|---|---|

| Log P (octanol/water) | 2.1 ± 0.3 | 1.8 ± 0.2 |

| Conjugation rate | Slower (taurine: 45% vs. 70%) | Faster (taurine: 70–75%) |

| Oxidation susceptibility | Higher (C7 methyl) | Lower |

Propriétés

Numéro CAS |

109582-23-2 |

|---|---|

Formule moléculaire |

C25H42O4 |

Poids moléculaire |

406.6 g/mol |

Nom IUPAC |

(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S)-3,12-dihydroxy-7,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C25H42O4/c1-14(5-8-22(28)29)18-6-7-19-23-15(2)11-16-12-17(26)9-10-24(16,3)20(23)13-21(27)25(18,19)4/h14-21,23,26-27H,5-13H2,1-4H3,(H,28,29)/t14-,15?,16-,17-,18?,19+,20+,21+,23+,24+,25-/m1/s1 |

Clé InChI |

UTDFMMXQANBWNX-CWUPUNKTSA-N |

SMILES |

CC1CC2CC(CCC2(C3C1C4CCC(C4(C(C3)O)C)C(C)CCC(=O)O)C)O |

SMILES isomérique |

CC1C[C@@H]2C[C@@H](CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CCC([C@]4([C@H](C3)O)C)[C@H](C)CCC(=O)O)C)O |

SMILES canonique |

CC1CC2CC(CCC2(C3C1C4CCC(C4(C(C3)O)C)C(C)CCC(=O)O)C)O |

Synonymes |

3 alpha, 12 alpha-dihydroxy-7-xi-methyl-5 beta-cholanoic acid 7-Me-DCA 7-methyldeoxycholic acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.